5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-
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Overview
Description
2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]azepine core structure, which is fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Benzamide Derivatives: Known for their medicinal properties, including antimicrobial and antioxidant activities.
Uniqueness
What sets 2-AMINO-3-(3,4-DIMETHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile |
InChI |
InChI=1S/C19H21N3O3/c1-24-15-8-7-12(10-16(15)25-2)19(23)18-17(21)13(11-20)14-6-4-3-5-9-22(14)18/h7-8,10H,3-6,9,21H2,1-2H3 |
InChI Key |
XXNNCWNLZSLSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2CCCCC3)C#N)N)OC |
Origin of Product |
United States |
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